molecular formula C6H8B B12541437 7-Borabicyclo[2.2.1]hept-2-ene CAS No. 143172-45-6

7-Borabicyclo[2.2.1]hept-2-ene

Cat. No.: B12541437
CAS No.: 143172-45-6
M. Wt: 90.94 g/mol
InChI Key: XENVCQCOZBRLOK-UHFFFAOYSA-N
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Description

7-Borabicyclo[2.2.1]hept-2-ene is a specialized organoboron compound that belongs to the class of 7-heteronorbornenes, where a boron atom is integrated into the bridgehead position of the bicyclic framework. This unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for developing novel reaction pathways and creating more complex, functionally substituted borabicyclic systems, as illustrated by derivatives such as 1,2,3,4-tetramethyl-7-phenyl-7-borabicyclo[2.2.1]hept-2-ene . The core 7-borabicyclo[2.2.1]hept-2-ene structure serves as a versatile precursor in various research applications, including its potential use as a ligand in catalysis and as a building block for materials science. The presence of the boron atom and the strained double bond within the norbornene system offers distinct reactivity that can be exploited in cross-coupling reactions and other transition metal-catalyzed transformations. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses, nor for personal application. Researchers can leverage its unique properties to explore new chemical spaces and advance the synthesis of sophisticated molecular architectures.

Properties

CAS No.

143172-45-6

Molecular Formula

C6H8B

Molecular Weight

90.94 g/mol

InChI

InChI=1S/C6H8B/c1-2-6-4-3-5(1)7-6/h1-2,5-6H,3-4H2

InChI Key

XENVCQCOZBRLOK-UHFFFAOYSA-N

Canonical SMILES

[B]1C2CCC1C=C2

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 7 Borabicyclo 2.2.1 Hept 2 Ene

Approaches to the Construction of the 7-Borabicyclo[2.2.1]hept-2-ene Skeleton

The construction of the core structure of 7-borabicyclo[2.2.1]hept-2-ene can be achieved through several distinct synthetic pathways. These include the hydroboration of bicyclic alkenes, cycloaddition reactions involving boron-containing dienophiles, and the use of classical organometallic reagents.

Hydroboration is a foundational method for preparing organoboranes, and its application to bicyclo[2.2.1]heptene (norbornene) derivatives is a key strategy for accessing the saturated 7-borabicyclo[2.2.1]heptane skeleton, a direct precursor to the target compound. The reaction involves the addition of a boron-hydrogen bond across the double bond of norbornene.

The steric environment of the norbornene double bond significantly influences the approach of the hydroborating agent. unirioja.es Typically, the hydroboration of unsubstituted norbornene with reagents like diborane or borane-tetrahydrofuran complex (THF·BH3) shows a strong preference for attack from the less sterically hindered exo face. unirioja.es However, to place the boron atom at the C-7 bridgehead position, a different strategy is required, as direct hydroboration functionalizes the C-2 and C-3 positions. Instead, hydroboration is used to synthesize the saturated parent borane (B79455), 9-borabicyclo[3.3.1]nonane (9-BBN), which is a valuable hydroborating agent itself. nih.gov The synthesis of the target 7-borabicyclo[2.2.1]heptane system often relies on precursors other than simple hydroboration of norbornene. For instance, hydroboration of 7-(chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene with tetraethyldiborane(6) can lead to a 1-boraadamantane derivative, showcasing intramolecular hydroboration to form complex cage structures. thieme-connect.de

In the context of norbornene derivatives, hydroboration has been studied to understand substituent effects. The hydroboration of 1-chloronorbornene, for example, results in boron incorporation at various positions, including the C-3 position, which would form a γ-chloroalkylborane. thieme-connect.de

PrecursorHydroborating AgentProductKey Feature
NorborneneTHF·BH3exo-NorbornylboraneHigh exo-selectivity
1-ChloronorborneneDiboraneMixture including 3-chloro-2-borylnorbornaneBoron addition at C-2 and C-3
Myrtenyl HalidesDiborane2β-(halomethyl)-3α-hydroxynopinane (after oxidation)Forms γ-haloalkylborane intermediate

The Diels-Alder reaction provides a powerful and direct route to the unsaturated 7-borabicyclo[2.2.1]heptene framework. acs.orgresearchgate.netresearchgate.net This [4+2] cycloaddition typically involves the reaction of a borole (B14762680), which acts as a boron-containing diene, with a suitable dienophile, such as an alkyne. sit.edu.cnsigmaaldrich.com

For example, the reaction of pentaphenylborole with diphenylacetylene yields heptaphenyl-7-borabicyclo[2.2.1]heptadiene. researchgate.net This diene product can be selectively hydrogenated to afford the target 7-borabicyclo[2.2.1]hept-2-ene. Boroles are known to participate in various cycloaddition reactions, and their properties are closely linked to their cyclic conjugated diene system. sit.edu.cn The biphenyl backbone of fused borole systems, such as 9-borafluorenes, can decrease the likelihood of a Diels-Alder pathway by requiring the disruption of aromaticity. researchgate.net However, non-fused boroles readily undergo these reactions. sigmaaldrich.com The reaction can be thermally driven; for instance, the heptaphenyl-7-borabicyclo[2.2.1]heptadiene adduct can rearrange upon heating to form heptaphenylborepin, a seven-membered ring. researchgate.netresearchgate.net

Borole PrecursorDienophileProductReference
PentaphenylboroleDiphenylacetyleneHeptaphenyl-7-borabicyclo[2.2.1]heptadiene researchgate.net
1-Phenyl-2,3,4,5-tetramethylboroleVarious alkynesSubstituted 7-borabicyclo[2.2.1]heptadienesGeneral Borole Reactivity
Dimethyl allylboronatePerchlorocyclopentadieneDimethyl (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methylboronate nih.gov

The construction of the 7-borabicyclo[2.2.1]hept-2-ene skeleton can also be approached through the use of classical organometallic reagents. This method typically involves the preparation of an organometallic derivative at the C-7 position of a pre-existing bicyclo[2.2.1]heptene framework, followed by quenching with a boron electrophile.

A plausible precursor for this route is syn-7-bromobicyclo[2.2.1]hept-2-ene. escholarship.org This halide can be converted into the corresponding Grignard reagent (7-norbornenylmagnesium bromide) or an organolithium species by reaction with magnesium metal or an alkyllithium reagent, respectively. The resulting nucleophilic organometallic intermediate can then react with a boron electrophile, such as a trialkyl borate (e.g., trimethyl borate) or a boron trihalide (e.g., boron trifluoride etherate), to form the C-B bond at the bridgehead position. Subsequent workup would yield the desired 7-boryl derivative. While Grignard reactions have been employed in the synthesis of various functionalized bicyclo[2.2.1]heptane compounds, the basicity of the reagent can sometimes lead to side reactions like dehydrochlorination if other halides are present. enamine.net

Hypothetical Reaction Scheme:

syn-7-Bromobicyclo[2.2.1]hept-2-ene + Mg → 7-Bromomagnesiobicyclo[2.2.1]hept-2-ene

7-Bromomagnesiobicyclo[2.2.1]hept-2-ene + B(OCH₃)₃ → Intermediate boronate ester

Intermediate boronate ester + H₂O workup → 7-Borabicyclo[2.2.1]hept-2-ene derivative

This approach offers a convergent route to the skeleton, leveraging the well-established chemistry of organometallic reagents.

Stereocontrol and Regioselectivity in 7-Borabicyclo[2.2.1]hept-2-ene Synthesis

Achieving specific stereochemical and regiochemical outcomes is paramount in the synthesis of complex bicyclic molecules like 7-borabicyclo[2.2.1]hept-2-ene.

Stereocontrol : In reactions involving the bicyclo[2.2.1]heptene skeleton, the approach of reagents is predominantly from the exo face, which is less sterically hindered than the endo face. unirioja.es This principle, often called the "Alder rule" in the context of Diels-Alder reactions, dictates the stereochemistry of cycloadditions. researchgate.net For instance, in the Diels-Alder synthesis of the related 7-oxabicyclo[2.2.1]heptane system from furan, the dienophile adds to give predominantly the exo adduct. rug.nl Similarly, in hydroboration of norbornene, the borane adds to the exo face with high selectivity. unirioja.es However, the presence of a substituent at the C-7 syn position can dramatically alter this preference, potentially directing reagents to the endo face due to steric repulsion.

Regioselectivity : This refers to the control of where new bonds form. In the hydroboration of substituted alkenes, boron typically adds to the less substituted carbon atom (anti-Markovnikov selectivity), a preference driven by both steric and electronic factors. unirioja.es In the synthesis of the 7-borabicyclo[2.2.1]hept-2-ene skeleton via Diels-Alder reactions, the regioselectivity is determined by the substitution patterns on the borole (diene) and the dienophile. The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the outcome. researchgate.net

Reaction TypeSubstrateStereochemical OutcomeControlling Factor
HydroborationNorborneneexo-additionSteric hindrance of the C5-C6 ethano bridge
EpoxidationNorborneneexo-additionSteric hindrance
Epoxidation7-syn-tert-butyl-norbornene100% endo-additionSteric repulsion from syn-substituent
Diels-AlderFuran + AcrylatePredominantly exo-adductSecondary orbital interactions

Derivatization from Saturated 7-Borabicyclo[2.2.1]heptane Systems

The conversion of a saturated 7-borabicyclo[2.2.1]heptane to the unsaturated 7-borabicyclo[2.2.1]hept-2-ene is a plausible, though less common, synthetic route. Such a transformation would require the introduction of a double bond into the saturated bicyclic framework, typically via an elimination reaction.

This process would involve a two-step sequence:

Functionalization : Introduction of a leaving group at the C-2 or C-3 position of the saturated skeleton. This could potentially be achieved through radical halogenation (e.g., bromination with N-bromosuccinimide).

Elimination : Treatment of the resulting 2-halo-7-borabicyclo[2.2.1]heptane with a suitable base to induce dehydrohalogenation, forming the C2=C3 double bond.

However, direct synthetic routes that already incorporate the double bond, such as the Diels-Alder reaction of boroles with alkynes, are generally more efficient and widely reported. researchgate.net These cycloaddition methods construct the unsaturated skeleton in a single, often highly stereocontrolled, step, bypassing the need for post-synthesis derivatization of the saturated core. The high ring strain of the bicyclo[2.2.1]heptane system can also be exploited to drive other types of reactions, but direct dehydrogenation is not a standard procedure.

Purification and Handling Considerations for Research Studies

Organoboranes, including 7-borabicyclo[2.2.1]hept-2-ene, are typically sensitive to air and moisture. The boron-carbon bond is susceptible to oxidation, and the boron center can be readily protonolyzed by water or other protic reagents. Therefore, rigorous inert atmosphere techniques are required for their synthesis, purification, and handling.

Inert Atmosphere Techniques :

Glove Boxes (Dry Boxes) : These provide a fully enclosed environment with an inert atmosphere (usually nitrogen or argon), allowing for the safe manipulation of highly sensitive compounds. rug.nl

Schlenk Lines : A dual-bank vacuum/inert gas manifold allows for reactions and transfers to be carried out in glassware under a positive pressure of inert gas. rug.nl All glassware must be thoroughly dried, typically by heating in an oven overnight and cooling under a stream of inert gas.

Purification Methods :

Distillation/Sublimation : For volatile compounds, distillation or sublimation under reduced pressure is a common purification method.

Crystallization : This can be performed by slowly cooling a saturated solution or by vapor diffusion techniques within a glove box to obtain pure crystalline material.

Filtration : Air-sensitive solids can be filtered using a Schlenk filter, which allows for the separation of solid from liquid under an inert atmosphere. For very fine powders, centrifugation followed by decanting the supernatant can be an effective alternative.

Solvents used in these procedures must be rigorously degassed and dried. Degassing can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas for an extended period. rug.nl Proper handling and purification are critical to prevent decomposition and ensure the integrity of the research sample. escholarship.org

Chemical Reactivity and Transformation Chemistry of 7 Borabicyclo 2.2.1 Hept 2 Ene

Reactivity of the Carbon-Boron Bond

The carbon-boron bond is a cornerstone of modern organic synthesis, prized for its versatility in forming new bonds. In the context of 7-Borabicyclo[2.2.1]hept-2-ene, the C-B bond serves as a synthetic handle for a variety of transformations.

Transformations to Carbon-Carbon Bonds (e.g., Cross-Coupling Reactions)

The most prominent reaction for converting C-B bonds into C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govborates.todaywikipedia.org This reaction facilitates the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide or pseudohalide (like a triflate). wikipedia.org For a molecule such as 7-Borabicyclo[2.2.1]hept-2-ene, the alkyl-boron bond can participate in this coupling, typically requiring a base to activate the boron-containing reagent for transmetalation to the palladium center. nih.govresearchgate.net

The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The versatility of the Suzuki-Miyaura reaction stems from its tolerance of a wide array of functional groups and its high regio- and stereoselectivity. nih.gov

Below is a table of representative Suzuki-Miyaura coupling reactions, illustrating the general transformation applicable to the C-B bond in the title compound.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

Organoboron Partner Coupling Partner Catalyst/Base Product Yield (%)
Vinylboronic acid Vinyl bromide Pd(PPh₃)₄ / NaOEt 1,3-Butadiene derivative ~85%
Phenylboronic acid Iodobenzene Pd(OAc)₂ / K₂CO₃ Biphenyl >90%

Note: This table presents general examples of Suzuki-Miyaura reactions to illustrate the expected reactivity. Specific yields for 7-Borabicyclo[2.2.1]hept-2-ene would be substrate-dependent.

Transformations to Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-X)

The C-B bond is readily converted into various carbon-heteroatom bonds, significantly broadening its synthetic applications beyond C-C bond formation. nih.govresearchgate.net

C-O Bond Formation: The oxidation of organoboranes is a classic and highly reliable transformation. Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) stereospecifically replaces the boron atom with a hydroxyl group, yielding an alcohol.

C-N Bond Formation: Amination of the C-B bond can be achieved using various reagents. For instance, reaction with chloramine (B81541) (NH₂Cl) or organic azides in the presence of a suitable catalyst can lead to the formation of primary amines.

C-X Bond Formation (Halogenation): The C-B bond can be converted to a carbon-halogen bond. For example, treatment with iodine and a base like sodium hydroxide (B78521) results in the formation of an alkyl iodide. Similarly, reaction with bromine and sodium methoxide (B1231860) can yield an alkyl bromide.

The table below summarizes these key transformations.

Table 2: C-B Bond Transformation to C-Heteroatom Bonds

Transformation Reagents Product Functional Group
Oxidation H₂O₂, NaOH Alcohol (-OH)
Amination NH₂Cl or R-N₃ Amine (-NH₂)
Iodination I₂, NaOH Iodide (-I)

Intramolecular 1,2-Migration Processes

A fundamental reaction of organoboron chemistry is the 1,2-anionotropic rearrangement, or 1,2-migration. nih.govresearchgate.net This process involves the migration of a substituent from a tetracoordinate boron "ate" complex to an adjacent atom. acs.org This rearrangement is stereospecific, proceeding with inversion of configuration at the migration terminus and retention of configuration of the migrating group.

This process can be triggered in several ways. For instance, radical addition to a nearby functional group within the molecule can induce a cascade involving an intramolecular hydrogen atom transfer (HAT), followed by oxidation and the 1,2-migration of a group from the boron atom. nih.govresearchgate.net This sequence allows for the construction of complex molecular architectures from simpler alkenyl boronic esters. bris.ac.uk In the context of 7-Borabicyclo[2.2.1]hept-2-ene, such a process could be envisioned if the molecule were elaborated to contain a suitable radical acceptor, enabling the migration of the bicyclic framework.

Reactivity of the Norbornene Alkene Moiety

The double bond in the 7-Borabicyclo[2.2.1]hept-2-ene is part of a norbornene system. This bicyclic structure imposes significant ring strain on the double bond, making it more reactive than a typical acyclic alkene. mnstate.edu A key stereochemical feature of reactions involving the norbornene scaffold is the preferential attack of reagents from the exo face, which is sterically less hindered than the endo face.

Addition Reactions

The strained double bond of the norbornene moiety readily undergoes a variety of addition reactions. vanderbilt.edustudy.com

Hydrohalogenation: The addition of hydrogen halides (H-X) across the double bond typically proceeds via a carbocation intermediate. masterorganicchemistry.com In accordance with Markovnikov's rule, the hydrogen atom adds to the less substituted carbon of the double bond, while the halide adds to the more substituted carbon. youtube.com

Hydration: Acid-catalyzed addition of water leads to the formation of an alcohol. This reaction also follows Markovnikov's rule. youtube.com

Hydroboration-Oxidation: This two-step sequence achieves an anti-Markovnikov addition of water across the double bond. youtube.com The hydroboration step involves the syn-addition of a B-H bond, with the boron atom adding to the less sterically hindered carbon. umich.edu Subsequent oxidation replaces the boron with a hydroxyl group. umich.edu For 7-Borabicyclo[2.2.1]hept-2-ene, this would involve the addition of a second boron-containing group to the molecule.

Halogenation: The addition of halogens like Br₂ or Cl₂ occurs across the double bond to form a vicinal dihalide. The reaction often proceeds through a cyclic halonium ion intermediate, leading to an anti-addition of the two halogen atoms. mnstate.edu

Table 3: Representative Addition Reactions of the Norbornene Alkene

Reaction Reagents Product Type Stereochemistry/Regioselectivity
Hydrohalogenation HBr, HCl Alkyl Halide Markovnikov, typically exo-addition
Hydration H₂O, H⁺ (cat.) Alcohol Markovnikov, typically exo-addition
Hydroboration-Oxidation 1. BH₃-THF; 2. H₂O₂, NaOH Alcohol Anti-Markovnikov, syn-addition

Cycloaddition Reactions

The electron-rich and strained nature of the norbornene double bond makes it an excellent participant in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the dienophile. wikipedia.orgmasterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgthieme-connect.de When 7-Borabicyclo[2.2.1]hept-2-ene acts as a dienophile, it reacts with a conjugated diene to form a new, more complex polycyclic structure. The stereochemical outcome is highly predictable, with the diene typically adding to the less hindered exo face of the norbornene system. researchgate.net

Beyond the Diels-Alder reaction, the strained alkene can participate in other pericyclic reactions, such as [2+2] cycloadditions with other alkenes (often photochemically induced) and 1,3-dipolar cycloadditions with species like azides or nitrile oxides to form five-membered heterocyclic rings. libretexts.org

Table 4: Representative Cycloaddition Reactions

Reaction Type Reactant Product
[4+2] Diels-Alder Butadiene Polycyclic adduct with a new cyclohexene (B86901) ring
[4+2] Diels-Alder Cyclopentadiene (B3395910) Polycyclic adduct with a new norbornene ring

Mechanistic Studies and Reaction Pathways of 7 Borabicyclo 2.2.1 Hept 2 Ene

Investigation of C-B Bond Formation Mechanisms

The formation of the carbon-boron (C-B) bond in bicyclic systems such as 7-borabicyclo[2.2.1]hept-2-ene can be achieved through several synthetic strategies, with the underlying mechanisms being a key area of study. One of the primary methods for constructing the 7-borabicyclo[2.2.1]heptane framework is through hydroboration of related unsaturated precursors. The mechanism of hydroboration involves the concerted addition of a B-H bond across a double bond. In the context of forming the bicyclo[2.2.1]heptene skeleton, the reaction of a cyclic diene with a borane (B79455) reagent is a plausible route.

Computational studies, particularly using topological analysis of the electron localization function (ELF), have provided deep insights into the C-B bond formation process in cycloaddition reactions. For instance, in the Diels-Alder reaction between a borabenzene-pyridine adduct and acetylene, it has been shown that the B-C bond forms prior to the C-C bond, highlighting the significant role of the boron atom in directing the reaction pathway. This step-wise, albeit concerted, nature of bond formation is a critical mechanistic detail.

Another significant mechanistic aspect of C-B bond formation is the potential for 1,2-metallate rearrangements. In these reactions, an organic group migrates from a tetracoordinate boron 'ate' complex to an adjacent electrophilic carbon. The propensity for migration is dependent on the ability of the migrating group to stabilize a negative charge.

The table below summarizes key mechanistic features of C-B bond formation relevant to bicyclic boranes.

Reaction Type Key Mechanistic Features Influencing Factors
HydroborationConcerted, four-membered transition state; regioselectivity dictated by sterics and electronics.Steric hindrance of the borane reagent; electronic nature of the alkene.
CycloadditionOften asynchronous bond formation, with the C-B bond potentially forming before C-C bonds.Nature of the diene and dienophile; presence of Lewis acid catalysts.
1,2-Metallate RearrangementIntramolecular migration of a substituent from a boronate complex to an adjacent carbon.Nucleophilicity of the migrating group; presence of an activating electrophile.

Electron Transfer and Radical Pathways

While many reactions of organoboranes proceed through polar, two-electron mechanisms, there is a growing body of evidence for the involvement of single-electron transfer (SET) and radical pathways. The Lewis acidic nature of the boron center in 7-borabicyclo[2.2.1]hept-2-ene makes it susceptible to interactions with Lewis bases, forming frustrated Lewis pairs (FLPs) that can facilitate SET processes.

Upon SET from a suitable donor (e.g., a Lewis base or a photoexcited catalyst) to the organoborane, a radical anion is formed. This radical anion can then undergo a variety of transformations, including C-B bond cleavage to generate alkyl radicals. These radical intermediates can participate in subsequent addition or substitution reactions.

Photoinduced electron transfer (PET) is another powerful method for initiating radical reactions involving organoboranes. In the presence of a photocatalyst, NHC-boranes, for example, can be activated via SET to generate boryl radicals, which can then add to unsaturated systems. While direct studies on 7-borabicyclo[2.2.1]hept-2-ene are limited, it is plausible that similar PET processes could be employed to generate radicals from this strained bicyclic system.

The following table outlines conditions and outcomes of electron transfer and radical pathways in organoborane chemistry.

Initiation Method Intermediate Species Typical Subsequent Reactions Relevant System Examples
Frustrated Lewis Pair (FLP) FormationRadical ion pairsDihydrogen activationPMes₃/B(C₆F₅)₃
Photoinduced Electron Transfer (PET)Boryl radicals, radical anionsRadical addition to alkenes, C-H borylationNHC-boranes, Aryl halides with diboron (B99234) reagents
Chemical ReductionRadical anionsC-H bond activationDiazomethane-borane adducts with Cp*₂Co

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of reactions for cyclic and bicyclic systems. The stereochemical outcomes of these concerted reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry.

For 7-borabicyclo[2.2.1]hept-2-ene and its derivatives, several types of pericyclic reactions can be envisaged. Electrocyclic reactions, involving the formation or cleavage of a ring, are one possibility. For instance, the ring-opening of a related 7-boranorbornadiene derivative to a borepine has been documented.

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are also plausible. The presence of the boron atom can influence the feasibility and outcome of such rearrangements due to its electronic properties and its ability to coordinate with other functional groups.

The table below summarizes the types of pericyclic reactions and their governing principles, with potential applicability to 7-borabicyclo[2.2.1]hept-2-ene.

Reaction Type Description Governing Principles (Woodward-Hoffmann Rules) Potential Application to 7-Borabicyclo[2.2.1]hept-2-ene
Electrocyclic ReactionFormation or breaking of a ring through a concerted reorganization of electrons.The stereochemical course (conrotatory or disrotatory) depends on the number of π-electrons and whether the reaction is thermal or photochemical.Ring-opening to a monocyclic borane or ring-closing of a suitable precursor.
CycloadditionTwo or more molecules combine to form a cyclic product.The stereochemistry (suprafacial or antarafacial) depends on the number of π-electrons in each component and the reaction conditions.Diels-Alder reaction of a borole (B14762680) with an alkene to form the bicyclic system.
Sigmatropic RearrangementMigration of a σ-bond across a π-system.The stereochemical outcome is determined by the number of electrons involved in the cyclic transition state.Rearrangement of substituents on the bicyclic framework.

Influence of Stereochemistry on Reaction Mechanisms

The rigid bicyclo[2.2.1]heptane framework imposes significant steric constraints that play a crucial role in determining the stereochemical outcome of reactions. The distinction between the exo and endo faces of the molecule is of paramount importance. In general, reactions at the double bond of norbornene and its derivatives are highly stereoselective, with a strong preference for attack from the less sterically hindered exo face.

For 7-borabicyclo[2.2.1]hept-2-ene, the boron atom at the bridgehead position can exert a directing effect on incoming reagents. The stereochemistry of substituents on the bicyclic frame can influence the accessibility of the boron's empty p-orbital and the π-system of the double bond. For example, in the epoxidation of substituted norbornenes, the stereochemical outcome is highly dependent on the nature and position of the substituents.

Computational studies on related systems, such as the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene, have shown that dynamic effects following bond cleavage can lead to stereochemical inversion at the bridgehead position, highlighting the complex interplay of factors that determine the final product stereochemistry. The living vinyl addition polymerization of substituted norbornenes has also demonstrated significantly different reactivities between endo and exo stereoisomers.

The following table provides examples of how stereochemistry influences reactions in bicyclo[2.2.1]heptane systems, which can be extrapolated to 7-borabicyclo[2.2.1]hept-2-ene.

Reaction Type Stereochemical Consideration Observed Outcome in Analogous Systems Plausible Influence in 7-Borabicyclo[2.2.1]hept-2-ene
Addition to AlkeneExo vs. endo attackStrong preference for exo attack in norbornene due to steric hindrance of the endo face.Reagents are expected to approach the double bond from the exo face.
Reaction at Boron CenterAccessibility of the boron atomSteric bulk of substituents can hinder coordination to the Lewis acidic boron.Exo-disposed substituents may have a greater impact on the accessibility of the boron atom than endo substituents.
Intramolecular CyclizationStereochemistry of the starting materialThe stereochemistry of a precursor can dictate the feasibility and outcome of intramolecular reactions.The relative orientation of substituents will determine the possibility and stereochemical course of intramolecular reactions involving the boron atom or the double bond.

Spectroscopic and Structural Elucidation Techniques in 7 Borabicyclo 2.2.1 Hept 2 Ene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile tool for elucidating the structure of 7-Borabicyclo[2.2.1]hept-2-ene and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, environment, and dynamics of atoms within the molecule.

Boron-11 NMR (¹¹B NMR) is indispensable for studying boron-containing compounds as it directly probes the boron nucleus. huji.ac.il The ¹¹B nucleus has a spin of 3/2 and is quadrupolar, which can lead to broader signals compared to spin-1/2 nuclei like ¹H or ¹³C. oxinst.com The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. nih.gov

For 7-Borabicyclo[2.2.1]hept-2-ene, the boron atom is trivalent (three-coordinate). Trivalent boron species typically resonate in the downfield region of the spectrum. nih.gov The addition of a Lewis base to the boron center would form a tetracoordinate (four-coordinate) species, resulting in a significant upfield shift in the ¹¹B NMR spectrum, a clear indicator of a change in coordination. sdsu.edu This technique is therefore crucial for monitoring reactions at the boron center.

Boron EnvironmentTypical ¹¹B Chemical Shift Range (ppm)
Trivalent Boranes+90 to -120
Tetracoordinate Borates+20 to -120

Note: The specific shift for 7-Borabicyclo[2.2.1]hept-2-ene would depend on its substituents and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to analyze the carbon framework of the molecule. beilstein-journals.org In a proton-decoupled ¹³C NMR spectrum of 7-Borabicyclo[2.2.1]hept-2-ene, distinct signals are expected for each chemically unique carbon atom. The bicyclic structure dictates specific chemical shift regions for the different types of carbons.

Olefinic Carbons (C2, C3): These carbons, involved in the double bond, are expected to resonate in the downfield region typical for sp²-hybridized carbons, generally between 120-140 ppm.

Bridgehead Carbons (C1, C4): These sp³-hybridized carbons are situated at the junction of the bicyclic rings.

Bridge Carbons (C5, C6): These carbons form the methylene (B1212753) bridges of the skeleton.

The analysis of chemical shifts provides direct evidence for the presence of the bicyclo[2.2.1]heptene skeleton. beilstein-journals.org

Carbon TypeExpected ¹³C Chemical Shift (ppm)
Olefinic (C=C)120 - 145
Bridgehead (C1, C4)40 - 55
Bridge (C5, C6)25 - 40

Note: These are approximate ranges based on analogous bicyclic systems; actual values may vary.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms. The spectrum of 7-Borabicyclo[2.2.1]hept-2-ene would show characteristic signals for the olefinic, bridgehead, and bridge protons. Spin-spin coupling between adjacent protons results in signal splitting, and the magnitude of the coupling constants (J-values) can help determine the stereochemical relationships between protons. emerypharma.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are essential for unambiguously assigning these proton signals. sci-hub.se A COSY experiment generates a 2D map showing which protons are coupled to each other. harvard.edu Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbons, allowing for a definitive tracing of the proton connectivity throughout the bicyclic framework and confirming the structural assignment. emerypharma.comlibretexts.org For instance, a cross-peak would be expected between the olefinic protons and the adjacent bridgehead protons.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms. wpmucdn.com

For 7-Borabicyclo[2.2.1]hept-2-ene, X-ray crystallography would confirm the strained bicyclic framework and provide key geometric parameters. It is the definitive method for establishing the stereochemistry of substituents on the bicyclic core. rsc.org Analysis of derivatives has shown that the bicyclo[2.2.1]heptane system has a rigid structure, and X-ray analysis provides the ultimate proof of this geometry. wpmucdn.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can determine the molecular formula of 7-Borabicyclo[2.2.1]hept-2-ene by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation. The pattern of fragment ions produced is often characteristic of the molecule's structure. For bicyclic systems like 7-Borabicyclo[2.2.1]hept-2-ene, a common fragmentation pathway is the retro-Diels-Alder reaction. This would involve the cleavage of the molecule into two smaller, stable fragments, providing strong evidence for the underlying bicyclic structure. Analysis of the fragmentation of similar trimethyl-bicyclo[2.2.1]hept-2-ene systems shows characteristic fragmentation patterns that help identify the core structure. nist.govnist.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. fiveable.me Both methods provide a characteristic "fingerprint" spectrum that is unique to the compound. youtube.com These techniques are used to identify the functional groups present in a molecule.

For 7-Borabicyclo[2.2.1]hept-2-ene, key vibrational modes would include:

C=C Stretch: A characteristic band for the double bond within the bicyclic ring.

C-H Stretch: Bands corresponding to both sp²-hybridized carbons (olefinic) and sp³-hybridized carbons (aliphatic).

B-C Stretch: Vibrations associated with the boron-carbon bonds.

IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. youtube.com Therefore, some vibrations may be active in one technique but not the other, making their combined use a powerful tool for comprehensive vibrational analysis. fiveable.meresearchgate.net

Vibrational ModeTypical IR/Raman Frequency (cm⁻¹)
C-H Stretch (sp²)3100 - 3000
C-H Stretch (sp³)3000 - 2850
C=C Stretch1680 - 1620
B-C Stretch1300 - 1100

Computational and Theoretical Investigations of 7 Borabicyclo 2.2.1 Hept 2 Ene

Electronic Structure and Bonding Analysis

The electronic structure of 7-Borabicyclo[2.2.1]hept-2-ene is fundamentally shaped by the presence of a trivalent boron atom at the bridgehead position. This boron atom possesses a vacant p-orbital, making the compound an electron-deficient species and a Lewis acid. acs.org Computational chemistry offers a powerful lens to scrutinize the bonding within this strained framework. latrobe.edu.au

Table 1: Computational Methods for Electronic Structure and Bonding Analysis

Method/Technique Purpose in Analysis
Energy Decomposition Analysis (EDA) Quantifies the contributions of electrostatic interaction, Pauli repulsion, and orbital interaction to the chemical bond.
Natural Orbitals for Chemical Valence (NOCV) Provides a qualitative and quantitative picture of bond formation by decomposing the deformation density into pairwise orbital interactions.
Quantum Theory of Atoms in Molecules (QTAIM) Defines atomic properties and bond paths based on the topology of the electron density, characterizing the nature of atomic interactions.
Population Analysis (e.g., Mulliken, Löwdin, NBO) Partitions molecular orbitals among the constituent atoms to assign partial charges and analyze charge distribution.

| Molecular Orbital (MO) Theory | Describes the delocalization of electrons across the molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. |

These computational tools collectively provide a comprehensive picture of the electronic structure, highlighting the Lewis acidic nature of the boron center and its influence on the bicyclic system's stability and reactivity.

Aromaticity and Antiaromaticity in Related Boron Heterocycles

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. While 7-Borabicyclo[2.2.1]hept-2-ene itself is not a planar, fully conjugated system, examining related planar boron heterocycles provides critical context for its electronic behavior. The incorporation of boron into a five- or seven-membered ring directly impacts the π-electron count, leading to distinct aromatic or antiaromatic character. wikipedia.orgresearchgate.net

Boroles , five-membered rings containing one boron atom, are isoelectronic with the cyclopentadienyl (B1206354) cation. wikipedia.org They possess 4n π-electrons (where n=1), classifying them as antiaromatic according to Hückel's rule. wikipedia.orgstackexchange.com This antiaromaticity results in high reactivity and a tendency to avoid π-electron delocalization. wikipedia.orgquora.com Computational studies, including Nucleus-Independent Chemical Shift (NICS) calculations, confirm the antiaromatic character of the borole (B14762680) ring. wikipedia.org

In contrast, borepins , seven-membered rings with a boron atom, are isoelectronic with the tropylium (B1234903) cation. researchgate.net With six π-electrons, they fit the 4n+2 rule (where n=1) and are considered aromatic. researchgate.net This aromaticity, however, is tempered by the difference in electronegativity between boron and carbon, which can lead to less effective delocalization compared to their all-carbon counterparts. researchgate.netnih.gov

Table 2: Aromatic Character of Related Boron Heterocycles

Heterocycle Ring Size π-Electron Count Hückel's Rule Electronic Character
Borole 5-membered 4 4n Antiaromatic wikipedia.orgstackexchange.com

| Borepin | 7-membered | 6 | 4n+2 | Aromatic researchgate.net |

The principles learned from these related systems help to understand the electronic driving forces in reactions involving boron-containing rings, including rearrangements and cycloadditions.

Homoconjugation and Transannular Interactions

The rigid, bicyclic framework of 7-Borabicyclo[2.2.1]hept-2-ene brings the electron-deficient boron atom at the C7 position into close spatial proximity with the π-system of the carbon-carbon double bond at C2-C3. This arrangement is ideal for significant through-space electronic interactions, a phenomenon known as homoconjugation. nih.gov

Homoconjugation refers to the interaction between orbitals that are not formally conjugated (i.e., not separated by a single bond) but are positioned close enough in space to overlap. In this molecule, the empty p-orbital on the boron atom can interact with the filled π-orbital of the double bond. This transannular interaction involves the delocalization of electron density from the π-bond to the vacant boron p-orbital. nih.gov

Computational studies, particularly molecular orbital (MO) analysis, can visualize and quantify this interaction. nih.gov The analysis often reveals a mixing of the π(C=C) orbital and the p(B) orbital, leading to a stabilized highest occupied molecular orbital (HOMO) and a destabilized lowest unoccupied molecular orbital (LUMO). Such transannular interactions are crucial for explaining the molecule's unique reactivity and spectroscopic properties, as they influence the electron distribution and the energies of the frontier orbitals. beilstein-journals.org

Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Mechanisms

Understanding the reactivity of 7-Borabicyclo[2.2.1]hept-2-ene requires detailed knowledge of the potential energy surfaces for its various chemical transformations. Density Functional Theory (DFT) and ab initio methods are indispensable tools for elucidating these reaction mechanisms at a molecular level. researchgate.netacs.orgwikipedia.org

These computational approaches allow researchers to model the step-by-step pathway of a reaction, from reactants to products. ntu.edu.sg A key aspect is the location and characterization of stationary points on the potential energy surface, including local minima (reactants, intermediates, products) and first-order saddle points (transition states). rsc.org By calculating the energies of these points, activation energies and reaction enthalpies can be determined, providing quantitative predictions of reaction feasibility and kinetics. mdpi.com

For organoboron compounds, these methods are used to study a wide range of reactions, including:

Cycloadditions: Modeling the concerted or stepwise pathways of reactions involving the C=C double bond. researchgate.net

Hydroboration: Investigating the mechanism of B-H bond addition across unsaturated systems.

Rearrangements: Elucidating pathways for skeletal rearrangements, which are common in strained bicyclic systems and organoboranes. nih.gov

Lewis Acid-Base Adduct Formation: Calculating the thermodynamics of adduct formation with various Lewis bases at the boron center.

Table 3: Typical Workflow for Computational Investigation of a Reaction Mechanism

Step Description Computational Output
1. Geometry Optimization Locate the minimum energy structures of reactants, products, and any intermediates. Optimized Cartesian coordinates, electronic energies.
2. Transition State Search Find the saddle point connecting reactants/intermediates and products/intermediates. Transition state geometry, electronic energy.
3. Frequency Calculation Characterize stationary points (minima have all real frequencies; transition states have one imaginary frequency) and obtain zero-point vibrational energies (ZPVE). nih.gov Vibrational frequencies, ZPVE, thermal corrections.
4. Intrinsic Reaction Coordinate (IRC) Follow the minimum energy path from the transition state down to the connected minima to confirm the reaction pathway. Reaction path connecting transition state to reactants and products.

| 5. Energy Profile Construction | Combine electronic energies and thermal corrections to plot the reaction energy profile. | Activation energies (ΔG‡, ΔH‡), reaction energies (ΔG_rxn, ΔH_rxn). |

These detailed computational studies provide invaluable insights that complement experimental findings, helping to explain observed product distributions, stereoselectivity, and reaction rates. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting the spectroscopic parameters of molecules like 7-Borabicyclo[2.2.1]hept-2-ene, which are crucial for its characterization and identification. nih.gov By simulating spectra, theoretical calculations can aid in the interpretation of experimental data and even predict the properties of yet-to-be-synthesized compounds. rsc.org

NMR Spectroscopy: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹¹B, ¹³C). acs.org The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is widely used for this purpose. nih.gov Calculations can provide accurate predictions of chemical shifts, which are highly sensitive to the electronic environment of each nucleus, thereby helping to assign complex spectra and confirm molecular structures. acs.orggithub.io

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Harmonic frequency calculations, performed after a geometry optimization, yield the frequencies and intensities of these modes. nih.gov While these calculations often have systematic errors, the application of empirical scaling factors can lead to excellent agreement with experimental spectra, aiding in the identification of functional groups and structural features. nih.gov

Electronic Spectroscopy: The electronic absorption spectrum (UV-Vis) is governed by transitions between electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. researchgate.netmdpi.com TD-DFT calculations provide the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) for the lowest-energy electronic transitions, offering insight into the molecule's photophysical properties. researchgate.netrsc.org

Table 4: Computational Methods for Spectroscopic Parameter Prediction

Spectroscopy Type Predicted Parameters Common Computational Method
NMR Chemical Shifts (δ), Coupling Constants (J) DFT with GIAO
Vibrational (IR, Raman) Vibrational Frequencies (cm⁻¹), Intensities DFT (Harmonic Frequency Analysis)

| Electronic (UV-Vis) | Excitation Energies (λ_max), Oscillator Strengths (f) | Time-Dependent DFT (TD-DFT) |

Advanced Research Applications of 7 Borabicyclo 2.2.1 Hept 2 Ene

Role in Catalysis

The incorporation of a boron atom into the bicyclic framework imparts significant Lewis acidic character, making 7-borabicyclo[2.2.1]hept-2-ene and its derivatives highly promising candidates for various catalytic applications.

As a Lewis Acid Catalyst or Cocatalyst

Boron trihalides and other organoboranes are widely recognized for their role as potent Lewis acids in catalysis. thieme-connect.de The boron center in 7-borabicyclo[2.2.1]hept-2-ene possesses a vacant p-orbital, rendering it electrophilic and capable of activating Lewis basic substrates. This property is fundamental to its potential application in a range of Lewis acid-catalyzed reactions, such as Diels-Alder reactions, aldol (B89426) additions, and Friedel-Crafts alkylations. For instance, chiral borane (B79455) catalysts have been shown to effectively catalyze Diels-Alder reactions, yielding products with high enantiomeric excess. thieme-connect.de The rigid bicyclic structure of a 7-borabicyclo[2.2.1]hept-2-ene derivative could provide a well-defined chiral environment around the Lewis acidic center, influencing the stereochemical outcome of such transformations.

Development of Frustrated Lewis Pair (FLP) Systems

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a sterically hindered Lewis acid and a Lewis base that are unable to form a classical adduct. This unquenched reactivity enables the activation of small molecules like H₂, CO₂, and olefins. Organoboranes are frequently employed as the Lewis acidic component in FLP chemistry.

Research has demonstrated the preparation of chiral Lewis acids derived from the hydroboration of a bicyclo[2.2.1]hept-2-ene derivative with HB(C₆F₅)₂. ias.ac.in These chiral boranes, when combined with a bulky phosphine (B1218219) like tricyclohexylphosphine, form FLPs capable of activating dihydrogen. ias.ac.in The specific stereoisomer of the borane was found to influence the rate of H₂ splitting. ias.ac.in This highlights the potential of chiral scaffolds, such as that of 7-borabicyclo[2.2.1]hept-2-ene, to create enantioselective FLP catalysts for asymmetric hydrogenations and other reductions. ias.ac.inscholaris.ca The defined steric environment of the 7-borabicyclo[2.2.1]hept-2-ene framework is ideal for preventing Lewis adduct formation and promoting the cooperative activation of substrates.

Table 1: Examples of Chiral Boranes in FLP-Mediated Hydrogen Activation
Chiral Borane PrecursorLewis BaseSubstrate ActivatedKey Finding
(1R,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]hept-2-enetBu₃PH₂Diastereomers of the resulting borane exhibited different rates of H₂ activation, allowing for kinetic separation. ias.ac.in

Precursors for Catalytic Ligands in Transition Metal Chemistry

While the direct use of 7-borabicyclo[2.2.1]hept-2-ene as a ligand precursor is not extensively documented, the related bicyclo[2.2.1]heptane skeleton is a cornerstone in the design of ligands for transition metal catalysis. For example, P-stereogenic 1-phosphanorbornane derivatives have been synthesized and functionalized to create bidentate phosphine-phosphite ligands. nih.gov These ligands have been applied in asymmetric catalysis, including palladium-catalyzed allylic substitution and rhodium-catalyzed hydrogenation and hydroformylation. nih.gov

Furthermore, phosphine-borane adducts are stable intermediates that facilitate the synthesis of P-chirogenic phosphine ligands, which are valuable in asymmetric catalysis. beilstein-journals.orgtcichemicals.comnih.gov A hypothetical synthetic route could involve the functionalization of the 7-borabicyclo[2.2.1]hept-2-ene scaffold to introduce phosphine moieties, potentially leading to novel bidentate or tridentate ligands with a rigid, sterically defined backbone. The inherent Lewis acidity of the boron atom could also lead to ambiphilic ligands capable of cooperative effects with the transition metal center. mcmaster.ca

Applications in Polymerization Reactions

The parent olefin, bicyclo[2.2.1]hept-2-ene (norbornene), is well-known for its participation in various polymerization reactions, including ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization, and cationic polymerization. researchgate.net These processes, often catalyzed by transition metal complexes, lead to polymers with high thermal stability and unique physical properties. researchgate.netsigmaaldrich.com The polymerization of norbornene and its derivatives can be catalyzed by systems such as Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) or late transition metal complexes. researchgate.netminia.edu.eg

There is a lack of specific reports on the use of 7-borabicyclo[2.2.1]hept-2-ene in polymerization. However, its structural features suggest potential roles. As a monomer, it could be polymerized via its double bond to introduce boron atoms into the polymer backbone, thereby creating materials with unique electronic properties or sites for post-polymerization modification. As a catalyst or cocatalyst, its Lewis acidity could be harnessed to initiate cationic polymerization of olefins.

Utility in Complex Organic Synthesis

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane system makes it an attractive scaffold for the synthesis of complex molecular architectures.

Building Block for Bridged Bicyclic Systems

By analogy, 7-borabicyclo[2.2.1]hept-2-ene can be envisioned as a versatile building block for the synthesis of complex organoboranes. The boron center can be functionalized through substitution reactions, and the double bond can undergo various additions. Subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions involving the C-B bond, could be employed to construct intricate carbon skeletons. This would allow the bicyclic framework to be incorporated into larger, biologically relevant molecules, with the boron atom serving as a synthetic handle for further diversification.

Table 2: Compound Names Mentioned in the Article
Compound Name
7-Borabicyclo[2.2.1]hept-2-ene
Bicyclo[2.2.1]hept-2-ene
Norbornane
7-heterobicyclo[2.2.1]hept-2-ene
(1R,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]hept-2-ene
Tricyclohexylphosphine
1-phosphanorbornane
7-oxabicyclo[2.2.1]hept-5-ene
7-azabicyclo[2.2.1]hept-2-ene

Precursors for Asymmetric Synthesis

The rigid, three-dimensional structure of the bicyclo[2.2.1]heptane skeleton is highly valuable in asymmetric synthesis, where precise control over stereochemistry is paramount. While research on 7-borabicyclo[2.2.1]hept-2-ene itself is specific, the broader class of 7-heterobicyclo[2.2.1]heptene derivatives serves as a powerful platform for developing chiral auxiliaries, ligands, and building blocks.

For instance, analogous 7-oxabicyclo[2.2.1]hept-2-ene systems have been synthesized in enantiomerically pure forms and used as precursors for complex natural products. semanticscholar.orgmdpi.com The defined spatial arrangement of substituents on this scaffold allows for highly predictable facial selectivity in subsequent reactions. Similarly, chiral 2-azabicycloalkane derivatives, which share the same rigid framework, have been developed and applied in various asymmetric transformations. pwr.edu.pl The principle extends to the 7-bora derivative; its well-defined conformation makes it an attractive candidate for a chiral precursor or catalyst, where the boron atom can act as a Lewis acid to coordinate substrates and direct reactions with high stereocontrol.

Stereoselective Alkene Functionalization

The alkene moiety in 7-borabicyclo[2.2.1]hept-2-ene is subject to significant stereoelectronic effects imposed by the bicyclic system. Chemical reactions typically show a strong preference for one of the two faces of the double bond: the exo face (convex) or the endo face (concave). For the parent bicyclo[2.2.1]hept-2-ene (norbornene), reactions such as epoxidation and hydroboration almost exclusively occur from the less sterically hindered exo face.

However, the substituent at the 7-position plays a critical role in directing this selectivity. A substituent pointing towards the double bond (a syn substituent) can sterically block the exo face, forcing reagents to approach from the typically disfavored endo face. This effect has been systematically studied in the epoxidation of 7-substituted norbornene derivatives, providing a clear model for the behavior of 7-borabicyclo[2.2.1]hept-2-ene. researchgate.net As the bulk of the syn-7-substituent increases, the selectivity dramatically shifts from exo to endo.

7-syn-Substituent (X)exo-Epoxide Product (%)Reference
H99–99.5% researchgate.net
Cl62.0% researchgate.net
Br6–14% researchgate.net
t-Bu0.0% researchgate.net

This predictable control over facial selectivity is a cornerstone of the synthetic utility of this scaffold. In 7-borabicyclo[2.2.1]hept-2-ene, the boron atom and its substituents (e.g., alkyl, aryl, or alkoxy groups) would similarly govern the stereochemical outcome of alkene functionalization, enabling the synthesis of highly functionalized, stereochemically complex molecules.

Exploration in Materials Science

The unique electronic properties of organoboron compounds make them highly attractive for applications in materials science, particularly in the fields of optoelectronics and functional polymers.

Precursors for Optoelectronic Materials

Three-coordinate organoboron compounds are characterized by a vacant p-orbital on the boron atom, which allows it to function as an effective π-electron acceptor. acs.orgresearchgate.net When incorporated into a conjugated organic molecule, this feature facilitates p-π* conjugation, leading to materials with unique and tunable optoelectronic properties. magtech.com.cn These materials are actively researched for a wide range of applications, including as electron-transport layers and fluorescent emitters in organic light-emitting diodes (OLEDs), for nonlinear optics, and in chemical sensors. acs.orgmagtech.com.cn

Boron-containing π-conjugated polymers have emerged as a significant class of materials in this field. taylorfrancis.comadvancedsciencenews.com The introduction of boron into the polymer backbone can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing electron injection and transport capabilities. The 7-borabicyclo[2.2.1]hept-2-ene unit can be envisioned as a building block for such advanced materials. By synthesizing polymers or macromolecules that incorporate this rigid, boron-containing moiety, it is possible to create materials that combine the electronic benefits of the boron center with the processability and structural definition of the bicyclic framework. Such materials hold promise for creating efficient and stable optoelectronic devices. mdpi.comrsc.org

Components in Functional Polymers

The bicyclo[2.2.1]hept-2-ene (norbornene) monomer is a well-established component in polymer chemistry, known for undergoing polymerization through several distinct mechanisms to produce polymers with high thermal stability and unique chain structures. researchgate.net The polymerization of norbornene can proceed via different pathways depending on the catalyst used, leading to saturated polymer backbones with either 2,3- or 2,7-linkages. capes.gov.br

Catalyst TypePolymerization TypeResulting LinkageReference
Radical Catalysts / Ethylaluminum dichlorideIsomerization Polymerization2,7-linkage researchgate.netcapes.gov.br
Pd or Ziegler-Natta (TiCl₄/AlR₃)Addition Polymerization2,3-linkage researchgate.netcapes.gov.br

Using 7-borabicyclo[2.2.1]hept-2-ene as a monomer in these polymerization reactions would produce a functional polynorbornene. The resulting polymer would feature a boron atom at regular intervals along its chain, introducing a Lewis acidic site. This functionality opens up numerous possibilities. The boron sites can act as receptors for anions like fluoride, making the polymer useful for sensory applications. acs.org Furthermore, the electronic properties of the polymer can be modulated by coordinating Lewis bases to the boron centers, and the boron atom can serve as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups. scite.ai This approach enables the creation of highly tailored polymers with specific chemical, electronic, or sensory functions.

Future Directions and Emerging Research Avenues in 7 Borabicyclo 2.2.1 Hept 2 Ene Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, the synthesis of 7-borabicyclo[2.2.1]hept-2-ene is not well-established in the chemical literature, presenting a significant opportunity for synthetic innovation. Future research will likely focus on developing efficient and scalable routes to this unique bicyclic borane (B79455) and its derivatives.

One promising approach involves the adaptation of classical Diels-Alder strategies. A potential route could involve the reaction of a boron-containing dienophile with cyclopentadiene (B3395910). For instance, a vinylborane (B8500763) species could react with cyclopentadiene to furnish the desired bicyclic framework. The efficiency of such a reaction would depend on the nature of the substituents on the boron atom, which influence the electronics and sterics of the dienophile.

Another avenue for exploration is the intramolecular hydroboration of a suitably functionalized cyclopentene (B43876) derivative. A cyclopentene bearing an allylborane moiety at a strategic position could undergo an intramolecular cyclization to form the 7-borabicyclo[2.2.1]heptane skeleton, which could then be further functionalized to introduce the double bond.

Furthermore, metal-catalyzed approaches, such as ring-closing metathesis (RCM), could be envisioned. A diene precursor containing a boron atom could be designed to undergo RCM to form the bicyclic system. The choice of catalyst and reaction conditions would be crucial to achieving high efficiency and selectivity.

Potential Synthetic Strategy Key Precursors Anticipated Challenges
Diels-Alder ReactionCyclopentadiene, Vinylborane derivativesControl of stereoselectivity, Stability of the boron-containing dienophile
Intramolecular HydroborationFunctionalized cyclopentene with an allylborane moietyRegioselectivity of hydroboration, Potential for side reactions
Ring-Closing MetathesisAcyclic diene containing a boron atomCatalyst compatibility with the organoborane, Ring strain in the product

Expanding the Scope of Reactivity and Functionalization

The unique structure of 7-borabicyclo[2.2.1]hept-2-ene, featuring both a reactive double bond and a versatile carbon-boron bond, offers a rich landscape for exploring new reactivity and functionalization patterns. Future research will undoubtedly focus on leveraging these functionalities to access a diverse range of novel compounds.

The alkene moiety is a prime target for a variety of transformations. Electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation, are expected to proceed readily. The stereochemical outcome of these reactions will be of particular interest, given the steric hindrance imposed by the bicyclic framework. Additionally, transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and various cross-coupling reactions, could be employed to functionalize the double bond.

The carbon-boron bond is another key handle for derivatization. Oxidation of the C-B bond would provide access to the corresponding 7-hydroxybicyclo[2.2.1]hept-2-ene, a valuable synthetic intermediate. Halogenation of the C-B bond could furnish the corresponding 7-halobicyclo[2.2.1]hept-2-ene, a precursor for further cross-coupling reactions. Moreover, the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, could be utilized to form new carbon-carbon bonds at the 7-position.

Functionalization Target Potential Reaction Expected Product
Alkene (C=C)Epoxidation7-Borabicyclo[2.2.1]hept-2-ene oxide
Alkene (C=C)Dihydroxylation7-Borabicyclo[2.2.1]heptane-2,3-diol
Carbon-Boron (C-B)Oxidation (e.g., with H2O2/NaOH)7-Hydroxybicyclo[2.2.1]hept-2-ene
Carbon-Boron (C-B)Suzuki-Miyaura Coupling7-Aryl/vinyl-bicyclo[2.2.1]hept-2-ene

Advanced Computational Modeling for Predictive Chemistry

Given the likely transient or highly reactive nature of 7-borabicyclo[2.2.1]hept-2-ene, computational modeling will be an indispensable tool for predicting its structure, stability, and reactivity. Density Functional Theory (DFT) calculations are expected to play a central role in elucidating the electronic and geometric properties of this strained molecule.

Computational chemistry can also be employed to predict the spectroscopic properties of 7-borabicyclo[2.2.1]hept-2-ene, such as its NMR and IR spectra. These theoretical predictions would be invaluable for the characterization and identification of this elusive compound should it be synthesized.

Integration into Supramolecular Assemblies and Nanostructures

The Lewis acidic nature of the boron atom in 7-borabicyclo[2.2.1]hept-2-ene makes it an attractive building block for the construction of supramolecular assemblies and nanostructures. The vacant p-orbital on the boron atom can act as a Lewis acid, enabling it to coordinate with Lewis bases such as amines, phosphines, and ethers.

This Lewis acid-base interaction can be exploited to direct the self-assembly of molecules into well-defined architectures. For example, bifunctional molecules containing a 7-borabicyclo[2.2.1]hept-2-ene unit and a Lewis basic site could be designed to form dimers, oligomers, or even extended polymeric networks through intermolecular coordination.

Furthermore, the rigid bicyclic framework of 7-borabicyclo[2.2.1]hept-2-ene could serve as a scaffold for the construction of molecular cages and containers. By attaching appropriate functional groups to the bicyclic core, it may be possible to create host molecules capable of encapsulating guest species within their cavities. The binding affinity and selectivity of these host-guest systems could be tuned by modifying the nature of the functional groups and the size of the cavity.

Exploration of New Catalytic Applications and Material Platforms

The unique electronic and structural features of 7-borabicyclo[2.2.1]hept-2-ene suggest its potential for use in catalysis and materials science. The Lewis acidic boron center could function as a catalyst for a variety of organic transformations. For instance, it could act as a Lewis acid catalyst to activate carbonyl compounds towards nucleophilic attack or to promote Diels-Alder reactions.

In the realm of materials science, polymers incorporating the 7-borabicyclo[2.2.1]hept-2-ene unit could exhibit interesting properties. The rigid bicyclic structure could enhance the thermal stability and mechanical strength of the polymer backbone. Moreover, the presence of the boron atom could impart unique electronic or optical properties to the material. For example, such polymers could find applications as sensors, as the coordination of analytes to the boron centers could induce a measurable change in the material's properties.

The development of new material platforms based on this boron-containing bicyclic system could also extend to the creation of novel porous materials. By cross-linking 7-borabicyclo[2.2.1]hept-2-ene derivatives, it may be possible to generate materials with high surface areas and well-defined pore structures, which could be useful for applications in gas storage, separation, and catalysis.

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